(R,E)-3-((tert-Butyldimethylsilyl)oxy)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-oxo-N-((R)-1-phenylethyl)hept-6-enamide
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Overview
Description
(E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxo-N-[(1R)-1-phenylethyl]hept-6-enamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a diverse array of functional groups, including a silyl ether, a fluorophenyl group, a pyrimidine ring, and an amide linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxo-N-[(1R)-1-phenylethyl]hept-6-enamide involves multiple steps, each requiring specific reagents and conditions. The key steps typically include:
Formation of the silyl ether: This step involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Construction of the pyrimidine ring: This can be achieved through a condensation reaction involving appropriate precursors like 4-fluorobenzaldehyde and a suitable amine.
Amide bond formation: The final step involves coupling the pyrimidine derivative with an amine to form the amide bond, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxo-N-[(1R)-1-phenylethyl]hept-6-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the silyl ether or the amide group using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of alcohols or amines
Substitution: Introduction of various nucleophiles into the aromatic ring
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxo-N-[(1R)-1-phenylethyl]hept-6-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diverse functional groups allow it to form multiple interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its target. This can lead to inhibition or activation of the target, resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- (E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-chlorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxo-N-[(1R)-1-phenylethyl]hept-6-enamide
- (E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-bromophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxo-N-[(1R)-1-phenylethyl]hept-6-enamide
Uniqueness
The unique combination of functional groups in (E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxo-N-[(1R)-1-phenylethyl]hept-6-enamide allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications. The presence of the fluorophenyl group, in particular, can enhance its binding affinity and specificity for certain targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C36H49FN4O5SSi |
---|---|
Molecular Weight |
696.9 g/mol |
IUPAC Name |
(E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxo-N-[(1R)-1-phenylethyl]hept-6-enamide |
InChI |
InChI=1S/C36H49FN4O5SSi/c1-24(2)33-31(34(27-16-18-28(37)19-17-27)40-35(39-33)41(7)47(8,44)45)21-20-29(42)22-30(46-48(9,10)36(4,5)6)23-32(43)38-25(3)26-14-12-11-13-15-26/h11-21,24-25,30H,22-23H2,1-10H3,(H,38,43)/b21-20+/t25-,30-/m1/s1 |
InChI Key |
KQJATWGUNLIISH-LYPUAXMOSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)C[C@@H](CC(=O)/C=C/C2=C(N=C(N=C2C(C)C)N(C)S(=O)(=O)C)C3=CC=C(C=C3)F)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)NC(C)C2=CC=CC=C2)O[Si](C)(C)C(C)(C)C)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |
Origin of Product |
United States |
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